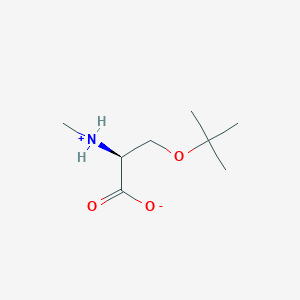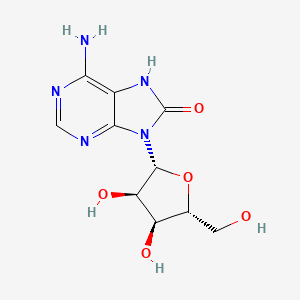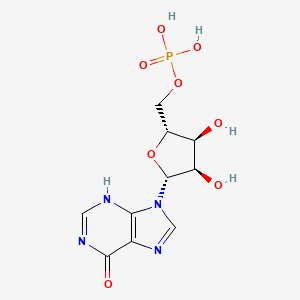
3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Übersicht
Beschreibung
3-Methylbut-2-en-2-yl trifluoromethanesulfonate is a chemical compound . It is also known as a type of chemical entity . More detailed information about this compound, including its characteristics, safety, usage, and MSDS/SDS, can be found on various chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the search results. For a comprehensive analysis of its properties, it would be necessary to refer to a reliable source or database that provides this information .Wissenschaftliche Forschungsanwendungen
It is used in the study of crystal structures of various compounds, demonstrating its relevance in structural chemistry and materials science (Hinkle & McDonald, 2002).
In the field of organic chemistry, it plays a role as a reactant or a catalyst. For instance, it is involved in the ytterbium trifluoromethanesulfonate catalyzed imino ene reaction, showcasing its utility in synthesis and catalysis (Yamanaka, Nishida, & Nakagawa, 2000).
Its applications extend to the field of lanthanide chemistry, where lanthanide(III) trifluoromethanesulfonates, similar in structure, are used as catalysts for efficient reactions (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).
In material science, it is studied for its structural properties and interactions, contributing to the understanding of molecular geometries and bonding (Trautner, Altabef, Fernández, Varetti, & Oberhammer, 1999).
Its derivatives are investigated for their potential in organic reactions and synthesis, expanding its applications in organic and synthetic chemistry (Stang & Dueber, 2003).
It plays a role in the development of new frameworks in catena-phosphorus chemistry, indicating its importance in inorganic and coordination chemistry (Dyker, Burford, Ménard, Lumsden, & Decken, 2007).
It is utilized in the oxidation processes of organic compounds, showing its role in organic and analytical chemistry (Li, Lv, Qu, & Zhou, 2020).
Its relevance in physical chemistry is evident through its role in the electrochemical studies of sulfonates (Fujinaga & Sakamoto, 1977).
It's also involved in the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides, indicating its use in phosphorus chemistry (Dyer, Baceiredo, & Bertrand, 1996).
In organic chemistry, it's used in the photoinduced synthesis of 2-sulfonylacetonitriles, showing its application in synthetic methodologies (Zhou, Liu, Xie, Ye, & Wu, 2020).
Safety and Hazards
3-Methylbut-2-en-2-yl trifluoromethanesulfonate should be handled with care. It is recommended to wear protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area, and direct contact with dust, fume, gas, mist, vapors, or spray should be avoided . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Eigenschaften
IUPAC Name |
3-methylbut-2-en-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c1-4(2)5(3)12-13(10,11)6(7,8)9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTJNLNOJYKPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)OS(=O)(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313087 | |
| Record name | 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28143-80-8 | |
| Record name | NSC266189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















